
6-chloro-N-(thiolan-3-yl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(thiolan-3-yl)pyridin-3-amine is a chemical compound with the molecular formula C9H11ClN2S It is characterized by a pyridine ring substituted with a chlorine atom at the 6-position and an amine group at the 3-position, which is further bonded to a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(thiolan-3-yl)pyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine-3-amine and thiolane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 6-chloropyridine-3-amine is reacted with thiolane in the presence of a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at an elevated temperature, typically around 80-100°C, for several hours.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(thiolan-3-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-chloro-N-(thiolan-3-yl)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the design of kinase inhibitors and other enzyme modulators.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-(thiolan-3-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
6-chloro-3-pyridineethanol: Another compound with a similar pyridine ring structure but with an ethanol group instead of the thiolane ring.
6-chloro-3-cyano-1-methyl-1H-indol-2-yl-pyridin-3-ylmethyl-ethanesulfonamide: A more complex compound with additional functional groups and a different substitution pattern.
Uniqueness
6-chloro-N-(thiolan-3-yl)pyridin-3-amine is unique due to the presence of the thiolane ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H11ClN2S |
|---|---|
Molecular Weight |
214.72 g/mol |
IUPAC Name |
6-chloro-N-(thiolan-3-yl)pyridin-3-amine |
InChI |
InChI=1S/C9H11ClN2S/c10-9-2-1-7(5-11-9)12-8-3-4-13-6-8/h1-2,5,8,12H,3-4,6H2 |
InChI Key |
BLFOLXYNOYSIDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1NC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Difluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13286829.png)
![2-{[(5-Bromo-2-fluorophenyl)methyl]amino}acetamide](/img/structure/B13286835.png)
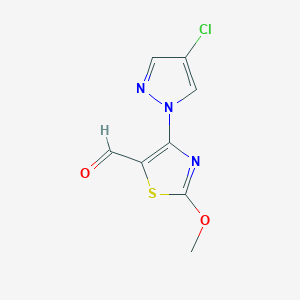
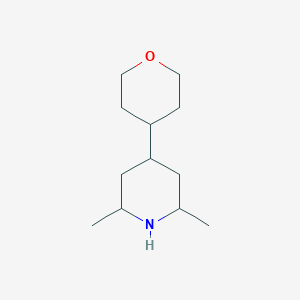
![2-(Chloromethyl)-1,4,8-trioxaspiro[4.6]undecane](/img/structure/B13286842.png)
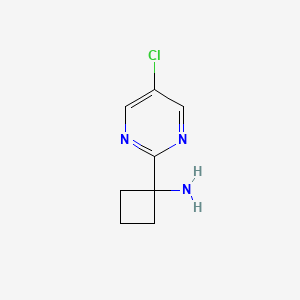
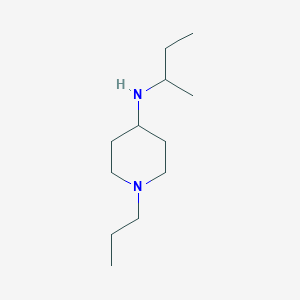
![4-{[(3-Methoxypropyl)amino]methyl}benzonitrile](/img/structure/B13286867.png)

![4-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13286870.png)
![N,N-Dimethyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide](/img/structure/B13286872.png)

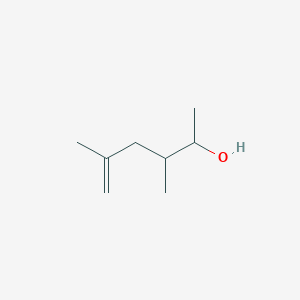
![N-[2-(Thiophen-2-YL)ethyl]thiolan-3-amine](/img/structure/B13286897.png)
